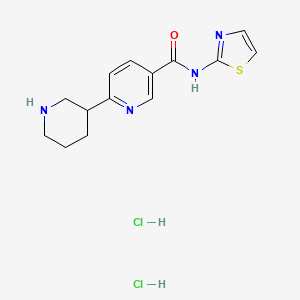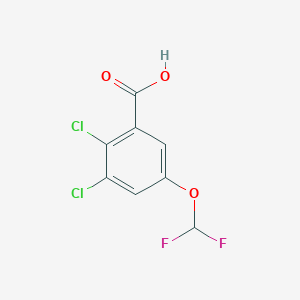
(4-Chlor-2-fluorphenyl)(1H-1,2,3-triazol-4-yl)methanamin-hydrochlorid
Übersicht
Beschreibung
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2FN4 and its molecular weight is 267.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Mittel
Triazolderivate wurden auf ihre antiproliferativen Wirkungen gegen verschiedene Krebszelllinien untersucht. So haben bestimmte 1,2-Benzisoxazol-gebundene 1,2,3-Triazole bemerkenswerte Wirkungen gegen menschliche akute myeloische Leukämie (AML)-Zellen gezeigt .
Katalytische Verstärker
Einige Triazole wirken als Liganden, die Metallionen wie Cu(I) stabilisieren und so ihre katalytische Wirkung in chemischen Reaktionen wie der Azid-Alkin-Cycloaddition verstärken .
Antibakterielle Aktivität
Triazole und ihre Derivate haben sich als signifikant antibakteriell erwiesen. Sie werden oft auf ihre Struktur-Aktivitäts-Beziehung (SAR) untersucht, um das antibakterielle Potenzial zu optimieren .
Synthese neuer Verbindungen
Forscher haben verschiedene neuartige Triazolderivate synthetisiert, um ihre Selektivität und Wirksamkeit gegen Krebszelllinien zu untersuchen .
Wirkmechanismus
Target of Action
Compounds containing the 1h-1,2,3-triazole moiety have been shown to exhibit inhibitory activity against the enzyme carbonic anhydrase-ii .
Mode of Action
It is suggested that the presence of a polar group at the 1h-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
Compounds containing the 1h-1,2,3-triazole moiety have been shown to inhibit the enzyme carbonic anhydrase-ii, which plays a crucial role in maintaining ph homeostasis in the body .
Biochemische Analyse
Biochemical Properties
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the triazole ring in the compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity . Additionally, the phenyl moiety can interact with the active sites of enzymes, forming hydrogen bonds and other interactions that modulate enzyme function .
Cellular Effects
The effects of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cell proliferation and inducing apoptosis . The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the triazole ring can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolite levels and metabolic flux . The compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Its localization and distribution can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-(triazolidin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFN4.ClH/c10-5-1-2-6(7(11)3-5)9(12)8-4-13-15-14-8;/h1-3,8-9,13-15H,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOKVCVWWATIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNN1)C(C2=C(C=C(C=C2)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


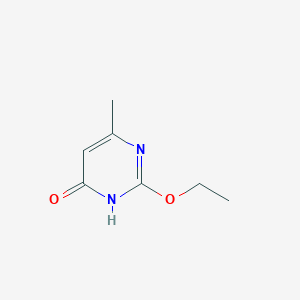
![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
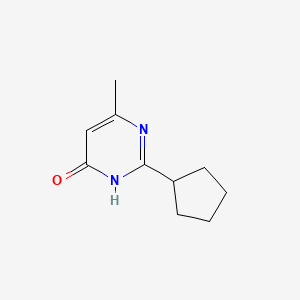
![N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide](/img/structure/B1462321.png)


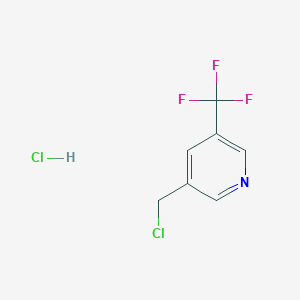
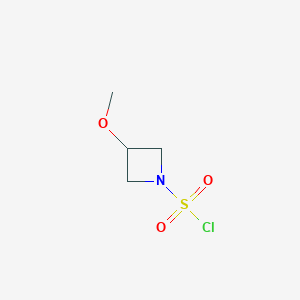
![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)
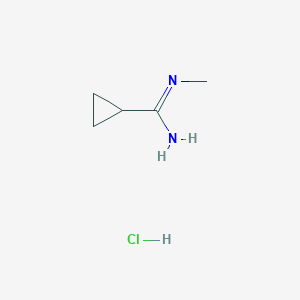
![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)

